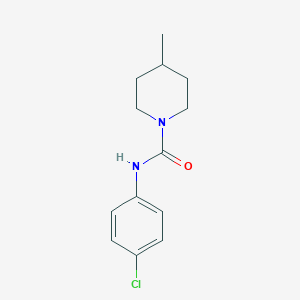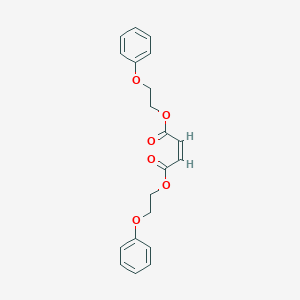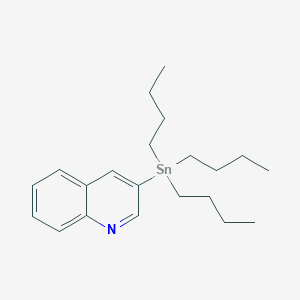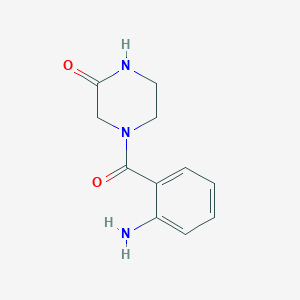
4-tert-butyl-N-(4-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4-phenoxyphenyl)benzamide, commonly known as TBPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of a specific type of ion channel called the transient receptor potential vanilloid 1 (TRPV1). This ion channel plays an important role in pain perception and has been implicated in various diseases such as chronic pain, inflammation, and cancer.
Mécanisme D'action
TBPPB activates 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels by binding to a specific site on the channel protein. This binding induces a conformational change in the channel protein, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that lead to the physiological and pathological effects of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activation.
Biochemical and Physiological Effects
TBPPB has been shown to induce pain and inflammation in animal models by activating 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It has also been shown to induce apoptosis in cancer cells by activating 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. TBPPB has been used as a tool compound to study the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels in various tissues and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TBPPB has several advantages for lab experiments. It is a potent and selective activator of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels, which makes it a useful tool compound for studying the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It is also relatively easy to synthesize using commercially available starting materials. However, TBPPB has some limitations for lab experiments. It is a small molecule that may not penetrate cell membranes easily, which limits its use in studying intracellular 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It also has a short half-life in vivo, which may limit its use in animal studies.
Orientations Futures
TBPPB has opened up new avenues for research into the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. Future research directions could include the development of more potent and selective 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activators, the study of the intracellular signaling pathways triggered by 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activation, and the development of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide-based therapies for pain, inflammation, and cancer.
Méthodes De Synthèse
TBPPB can be synthesized using a multistep procedure starting from commercially available starting materials. The synthesis involves the reaction of 4-phenoxyaniline with tert-butyl bromoacetate to form 4-tert-butylphenyl 2-bromoacetate. This intermediate is then reacted with 4-fluorobenzoic acid to form 4-tert-butyl-N-(4-phenoxyphenyl)benzamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
TBPPB has been extensively studied in scientific research due to its ability to activate 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels are expressed in various tissues and play an important role in pain perception, inflammation, and cancer. TBPPB has been shown to activate 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels in a dose-dependent manner and has been used as a tool compound to study the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels.
Propriétés
Numéro CAS |
287943-44-6 |
|---|---|
Nom du produit |
4-tert-butyl-N-(4-phenoxyphenyl)benzamide |
Formule moléculaire |
C23H23NO2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C23H23NO2/c1-23(2,3)18-11-9-17(10-12-18)22(25)24-19-13-15-21(16-14-19)26-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,25) |
Clé InChI |
RDGPCRBQMZKLTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







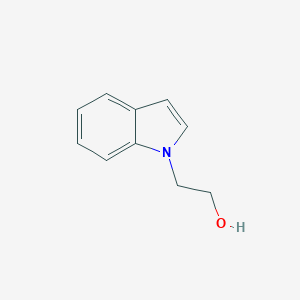
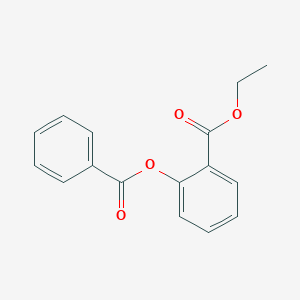
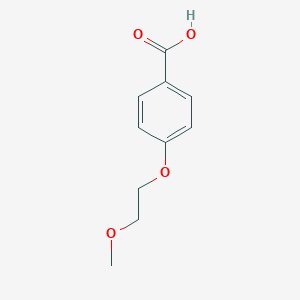

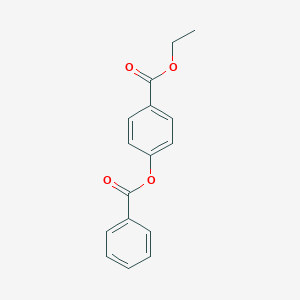
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
